molecular formula C7H7N3 B049898 5,6-Dimethylpyrimidine-4-carbonitrile CAS No. 114969-82-3

5,6-Dimethylpyrimidine-4-carbonitrile

Cat. No. B049898
M. Wt: 133.15 g/mol
InChI Key: XONDZYJZKUQTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a pyrimidine derivative that contains a cyano group in the 4th position and two methyl groups in the 5th and 6th positions of the pyrimidine ring.

Mechanism Of Action

The exact mechanism of action of 5,6-Dimethylpyrimidine-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

5,6-Dimethylpyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been reported to exhibit antifungal activity by inhibiting the growth of Candida albicans.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,6-Dimethylpyrimidine-4-carbonitrile in lab experiments is its diverse biological activities. It can be used as a lead compound for the development of new drugs targeting various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Several future directions for the study of 5,6-Dimethylpyrimidine-4-carbonitrile can be identified. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, its potential as a fungicide can be explored further.
Conclusion:
In conclusion, 5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound with diverse biological activities. Its synthesis can be achieved by various methods, and it has been extensively studied for its potential as a lead compound for the development of new drugs. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Several future directions for its study can be identified, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5,6-Dimethylpyrimidine-4-carbonitrile can be achieved by various methods. One of the most common methods is the reaction of 2,3-dimethylpyridine with malononitrile in the presence of a base such as sodium ethoxide. Another method involves the reaction of 2,3-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. Both methods yield the desired product with good yields.

Scientific Research Applications

5,6-Dimethylpyrimidine-4-carbonitrile has been extensively studied for its biological activities. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Several studies have investigated its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

5,6-dimethylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDZYJZKUQTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrimidine-4-carbonitrile

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